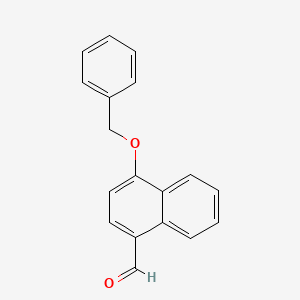

4-Benzyloxynaphthalene-1-carboxaldehyde

Description

Properties

IUPAC Name |

4-phenylmethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-15-10-11-18(17-9-5-4-8-16(15)17)20-13-14-6-2-1-3-7-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVHJLATONZLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyloxynaphthalene-1-carboxaldehyde can be synthesized through various methods. One common approach involves a Friedel-Crafts acylation reaction between naphthalene and 4-benzyloxybenzoyl chloride, followed by a Vilsmeier-Haack formylation to introduce the formyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the Friedel-Crafts acylation and a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) for the Vilsmeier-Haack formylation.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: The benzyloxy group can activate the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization of the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Condensation: Aldol condensation reagents (e.g., base catalysts), Knoevenagel condensation reagents (e.g., amines)

Major Products:

Oxidation: 4-Benzyloxynaphthalene-1-carboxylic acid

Reduction: 4-Benzyloxynaphthalene-1-methanol

Condensation: Various carbon-carbon bonded products depending on the nucleophile used

Scientific Research Applications

Organic Synthesis: It serves as a useful intermediate or building block in the synthesis of more complex organic molecules.

Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used in the design of biologically active molecules or as a probe in biochemical assays.

Medicinal Chemistry: It may be explored for its potential therapeutic properties or as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-Benzyloxynaphthalene-1-carboxaldehyde largely depends on its chemical reactivity. The formyl group acts as a reactive electrophile, making the compound suitable for various condensation reactions. The benzyloxy group can activate the aromatic ring towards electrophilic substitution, facilitating further functionalization. These properties enable the compound to participate in a wide range of chemical transformations, making it a versatile tool in organic synthesis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The physicochemical and reactive properties of naphthalene derivatives are highly dependent on substituent groups. Below is a comparative analysis of 4-Benzyloxynaphthalene-1-carboxaldehyde with two key analogs:

4-Hexyloxynaphthalene-1-carbaldehyde

- Substituent : Hexyloxy (-OC₆H₁₃) at the 4-position.

- Reactivity: The electron-donating effect of the hexyloxy group is weaker than benzyloxy due to the absence of aromatic conjugation, which may reduce stabilization of intermediates in electrophilic aromatic substitution. Applications: Used in liquid crystal synthesis and surfactant research, where flexible alkyl chains are advantageous .

1-Nitronaphthalene

- Substituent: Nitro (-NO₂) at the 1-position.

- Key Differences :

- Electronic Effects : The nitro group is strongly electron-withdrawing, deactivating the naphthalene ring toward electrophilic substitution, whereas the benzyloxy group activates the ring.

- Reactivity : 1-Nitronaphthalene is prone to reduction reactions (e.g., to form amines) or nitration further, while the aldehyde group in this compound enables nucleophilic additions (e.g., Grignard reactions) .

- Applications : Primarily employed as a precursor in dye synthesis and explosives research .

Comparative Data Table

Research Findings and Trends

- Synthetic Utility : The benzyloxy group in this compound enhances regioselectivity in cross-coupling reactions compared to aliphatic analogs like 4-hexyloxynaphthalene-1-carbaldehyde .

- Thermal Stability : Benzyloxy-substituted naphthalenes exhibit higher melting points than alkyloxy derivatives due to aromatic stacking interactions.

- Safety Profiles: Toxicological data for benzyl-containing compounds (e.g., Benzyl 4-aminopiperidine-1-carboxylate) remain understudied, necessitating caution in handling .

Biological Activity

4-Benzyloxynaphthalene-1-carboxaldehyde (CAS No. 213455-52-8) is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a naphthalene core with a benzyl ether and an aldehyde functional group. Its molecular structure can be represented as follows:

This compound's unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to receptors, affecting signal transduction pathways that regulate cellular responses.

- Antioxidant Activity : The aldehyde group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values indicating its effectiveness against Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways.

- Case Study : A recent investigation on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption in gastrointestinal tract.

- Distribution : High affinity for lipid membranes due to its hydrophobic nature.

- Metabolism : Primarily metabolized by liver enzymes, leading to the formation of active metabolites.

- Excretion : Excreted mainly via urine after conjugation with glucuronic acid.

Toxicity Profile

Toxicological assessments indicate that while this compound is generally well-tolerated at therapeutic doses, high concentrations can lead to cytotoxic effects. Animal studies have shown signs of toxicity at doses exceeding 100 mg/kg body weight, including:

- Hepatic dysfunction

- Renal impairment

- Neurological symptoms

Q & A

Q. What strategies enhance the compound’s solubility for in vitro biological studies?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or formulate with cyclodextrins. Conduct solubility screens (e.g., shake-flask method) in PBS (pH 7.4) and compare with PEG-400 or Tween-80 additives. Monitor aggregation via dynamic light scattering (DLS) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.